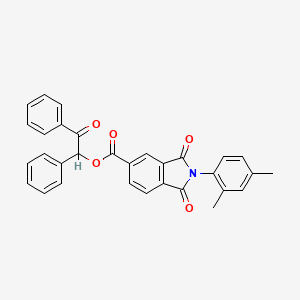
2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN2O5 and its molecular weight is 395.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.01643 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A study by Rani et al. (2016) detailed the synthesis of novel acetamide derivatives, including structures similar to 2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, through multi-step reactions including the Leuckart reaction. These compounds were evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain derivatives demonstrated activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups, indicating a significant pharmacological potential of such acetamide derivatives in medical chemistry (Rani et al., 2016).
Photoreaction Studies
The photoreactions of flutamide, a compound structurally related to this compound, were studied by Watanabe et al. (2015) in different solvents. This research highlights the significance of understanding the behavior of such compounds under UV light, which is crucial for developing photo-stable pharmaceuticals and can provide insight into the stability and safety of similar acetamide derivatives (Watanabe et al., 2015).
Optical Properties and Chemical Analysis
Research by Wannalerse et al. (2022) on orcinolic derivatives, which share functional groups with this compound, explored their synthesis, crystal structure, and optical properties. The study provides insights into the absorption bands and structural analysis of such compounds, which could be relevant for developing optical materials or chemical sensors (Wannalerse et al., 2022).
Antimicrobial Applications
Fuloria et al. (2014) synthesized newer Schiff bases and thiazolidinone derivatives from a precursor similar to this compound. These compounds were evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2014).
Environmental Photocatalysis
A study by Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a compound with a structural moiety similar to this compound. Using TiO2 nanoparticles under UV light, this research provides valuable insights into environmental applications, such as water purification techniques to degrade organic pollutants (Jallouli et al., 2017).
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10-7-11(17)3-6-14(10)24-9-16(20)18-13-5-4-12(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCSZMLOOSEVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002202.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4002206.png)
![3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one](/img/structure/B4002208.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4002225.png)
![1-[2-(4-sec-butylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4002235.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4002238.png)

![1-ethyl-3-[3-methyl-1-(2-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4002245.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4002247.png)
![10-bromo-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002250.png)
![N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002252.png)
![1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4002254.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4002269.png)
